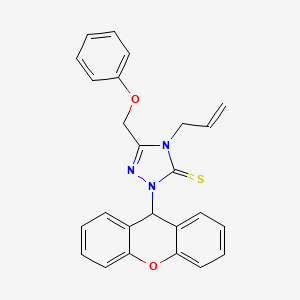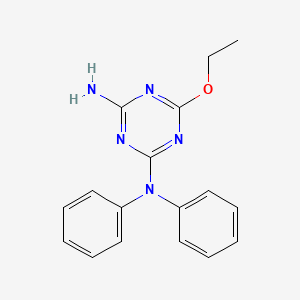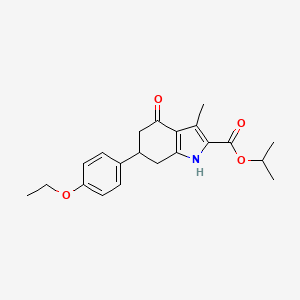![molecular formula C16H15Cl2N3O2 B11501552 2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11501552.png)
2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with dichloro and methyl groups, a carbonyl group, and a urea moiety linked to an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dichloro-4-methylpyridine, is synthesized through chlorination and methylation reactions.
Carbonylation: The pyridine intermediate undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Urea Formation: The carbonylated pyridine is then reacted with 2-ethylphenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts: Use of specific catalysts to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-dichloro-4-methylpyridine-3-carbonyl)-1-(2-ethylphenyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.
3-(2,6-Dichloro-4-methylpyridine-3-carbonyl)-1-(2-methylphenyl)urea: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
Structural Differences: The presence of the ethyl group on the phenyl ring distinguishes it from similar compounds.
Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making it unique in its applications and effects.
Properties
Molecular Formula |
C16H15Cl2N3O2 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(2-ethylphenyl)carbamoyl]-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-3-10-6-4-5-7-11(10)19-16(23)21-15(22)13-9(2)8-12(17)20-14(13)18/h4-8H,3H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
XDGIKYRGJPCGES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(=O)C2=C(N=C(C=C2C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11501474.png)

![4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide](/img/structure/B11501489.png)
![3-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B11501496.png)
![4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501497.png)
![2-{(E)-2-[5-(4-acetylphenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B11501505.png)
![3-bromo-5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501509.png)
![Ethyl 4-[({1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11501523.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501525.png)
![6-chloro-3-{[5-cyclopropyl-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B11501529.png)

![5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11501564.png)


